2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazolo[3,4-b]pyridine core substituted with diphenyl and trifluoromethyl groups. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions. One common method involves the reaction of 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with chloroacetamide in the presence of potassium carbonate (K₂CO₃) to form an intermediate compound. This intermediate is then cyclized using hydrazine hydrate under reflux conditions to yield the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of materials with specific functional attributes.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar pyrazole core and exhibits comparable biological activities.
Fluorinated Pyridines: These compounds have similar fluorine-containing substituents and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 2,6-Diphenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diphenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H12F3N3O |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
2,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C19H12F3N3O/c20-19(21,22)14-11-15(12-7-3-1-4-8-12)23-17-16(14)18(26)25(24-17)13-9-5-2-6-10-13/h1-11H,(H,23,24) |
InChI Key |
FTWYAMBQJHDZFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)N(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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